molecular formula C9H10N2O2S B8326586 (2R,4S)-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid

(2R,4S)-2-(pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid

Cat. No. B8326586
M. Wt: 210.26 g/mol
InChI Key: FSNGLHIMQHWTNF-GVHYBUMESA-N
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Patent
US05120751

Procedure details

Cysteine (24.2 g, 0.2 mole) and 3-pyridine carboxaldehyde (21.4 g, 0.2 mmole) were suspended in 60% aqueous ethanol (400 mL) and the mixture was heated at 100° C. for 5 hours. The reaction mixture was then cooled and most of the solvent was removed in vacuo. The resulting slurry was washed with ethanol and filtered. This material was dried overnight in vacuo at 50° C. to afford the thiazolidine acid (34 g, 81%).
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:5]([OH:7])=[O:6])[CH2:3][SH:4].[N:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH:14]=O)[CH:9]=1>C(O)C>[N:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH:14]2[NH:1][CH:2]([C:5]([OH:7])=[O:6])[CH2:3][S:4]2)[CH:9]=1

Inputs

Step One
Name
Quantity
24.2 g
Type
reactant
Smiles
N[C@@H](CS)C(=O)O
Step Two
Name
Quantity
21.4 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled and most of the solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
WASH
Type
WASH
Details
The resulting slurry was washed with ethanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
This material was dried overnight in vacuo at 50° C.
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C1SCC(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80855%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05120751

Procedure details

Cysteine (24.2 g, 0.2 mole) and 3-pyridine carboxaldehyde (21.4 g, 0.2 mmole) were suspended in 60% aqueous ethanol (400 mL) and the mixture was heated at 100° C. for 5 hours. The reaction mixture was then cooled and most of the solvent was removed in vacuo. The resulting slurry was washed with ethanol and filtered. This material was dried overnight in vacuo at 50° C. to afford the thiazolidine acid (34 g, 81%).
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:5]([OH:7])=[O:6])[CH2:3][SH:4].[N:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH:14]=O)[CH:9]=1>C(O)C>[N:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH:14]2[NH:1][CH:2]([C:5]([OH:7])=[O:6])[CH2:3][S:4]2)[CH:9]=1

Inputs

Step One
Name
Quantity
24.2 g
Type
reactant
Smiles
N[C@@H](CS)C(=O)O
Step Two
Name
Quantity
21.4 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled and most of the solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
WASH
Type
WASH
Details
The resulting slurry was washed with ethanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
This material was dried overnight in vacuo at 50° C.
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C1SCC(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80855%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05120751

Procedure details

Cysteine (24.2 g, 0.2 mole) and 3-pyridine carboxaldehyde (21.4 g, 0.2 mmole) were suspended in 60% aqueous ethanol (400 mL) and the mixture was heated at 100° C. for 5 hours. The reaction mixture was then cooled and most of the solvent was removed in vacuo. The resulting slurry was washed with ethanol and filtered. This material was dried overnight in vacuo at 50° C. to afford the thiazolidine acid (34 g, 81%).
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
21.4 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:5]([OH:7])=[O:6])[CH2:3][SH:4].[N:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH:14]=O)[CH:9]=1>C(O)C>[N:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH:14]2[NH:1][CH:2]([C:5]([OH:7])=[O:6])[CH2:3][S:4]2)[CH:9]=1

Inputs

Step One
Name
Quantity
24.2 g
Type
reactant
Smiles
N[C@@H](CS)C(=O)O
Step Two
Name
Quantity
21.4 g
Type
reactant
Smiles
N1=CC(=CC=C1)C=O
Step Three
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled and most of the solvent
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
WASH
Type
WASH
Details
The resulting slurry was washed with ethanol
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
This material was dried overnight in vacuo at 50° C.
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C1SCC(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80855%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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